(1)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide

Stereochemistry Chiral Resolution Procurement Specification

The compound (1)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide (CAS 85248-82-4) is a racemic mixture of a 5-oxopyrrolidine-2-carboxamide derivative featuring an N,N-diethylamide at position 2 and an N-(4-fluorobenzoyl) substituent on the pyrrolidine nitrogen. Its molecular formula is C16H19FN2O3, molecular weight 306.33 g/mol, and it possesses a calculated LogP of -0.01, a density of 1.2±0.1 g/cm³, and a boiling point of 489.3±45.0 °C at 760 mmHg.

Molecular Formula C16H19FN2O3
Molecular Weight 306.33 g/mol
CAS No. 85248-82-4
Cat. No. B12683479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide
CAS85248-82-4
Molecular FormulaC16H19FN2O3
Molecular Weight306.33 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C16H19FN2O3/c1-3-18(4-2)16(22)13-9-10-14(20)19(13)15(21)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3
InChIKeyUWCLQNOADLPZHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

85248-82-4 (Racemic N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide) for Research Procurement: Core Identity


The compound (1)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide (CAS 85248-82-4) is a racemic mixture of a 5-oxopyrrolidine-2-carboxamide derivative featuring an N,N-diethylamide at position 2 and an N-(4-fluorobenzoyl) substituent on the pyrrolidine nitrogen . Its molecular formula is C16H19FN2O3, molecular weight 306.33 g/mol, and it possesses a calculated LogP of -0.01, a density of 1.2±0.1 g/cm³, and a boiling point of 489.3±45.0 °C at 760 mmHg . The compound is cataloged under EINECS 286-455-8 and is supplied as a specialty chemical intermediate for research purposes .

Why N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide (CAS 85248-82-4) Cannot Be Directly Replaced by In-Class Analogs


The compound's racemic nature (CAS 85248-82-4) distinguishes it from the single (S)-enantiomer (CAS 85187-26-4), which is a different chemical entity with its own EINECS number (286-114-3) . Furthermore, the N-(4-fluorobenzoyl) substituent differentiates it from both the N-benzoyl analog (CAS 51959-92-3, C16H20N2O3, MW 288.34 g/mol) [1] and the non-acylated parent core (CAS 85760-88-9, C9H16N2O2, MW 184.24 g/mol) . Substituting any of these compounds in a research protocol without verifying stereochemical and substituent-specific effects can lead to uninterpretable results, as the 4-fluorobenzoyl group alters lipophilicity, hydrogen-bonding capacity, and potential target interactions compared to the benzoyl or unsubstituted variants. The quantitative evidence below details where measurable differences exist.

Quantitative Differentiation Evidence for CAS 85248-82-4 Procurement Decisions


Stereochemical Identity: Racemic Mixture vs. Single (S)-Enantiomer

CAS 85248-82-4 is the racemic (±)-mixture, explicitly specified as such by suppliers . The single (S)-enantiomer is registered under CAS 85187-26-4 with the IUPAC name (2S)-N,N-diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide and a distinct EINECS number (286-114-3) . The racemic mixture and the single enantiomer are formally different chemical substances under chemical inventory regulations. While the enantiomers share the same molecular formula (C16H19FN2O3) and molecular weight (306.33 g/mol), their three-dimensional spatial arrangement differs, which can produce divergent biological activities, pharmacokinetic profiles, and toxicity outcomes .

Stereochemistry Chiral Resolution Procurement Specification

Lipophilicity (LogP) Comparison: 4-Fluorobenzoyl vs. Benzoyl Substituent

The 4-fluorobenzoyl substituent in CAS 85248-82-4 produces a calculated LogP of -0.01, as reported by ChemSrc . In contrast, the analogous compound with a non-fluorinated benzoyl group, 1-benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide (CAS 51959-92-3), has a calculated XLogP of 1.5, as reported by basechem [1]. This approximate 1.5 log unit decrease in lipophilicity upon fluorine substitution is consistent with the electron-withdrawing effect of the para-fluoro group, which reduces overall hydrophobicity and may alter membrane permeability and protein binding.

Lipophilicity Physicochemical Property Lead Optimization

Molecular Size and Topology: Differentiation from the Non-Acylated Core

CAS 85248-82-4 (C16H19FN2O3, MW 306.33 g/mol) possesses a substantially larger molecular framework than the non-acylated core N,N-diethyl-5-oxopyrrolidine-2-carboxamide (CAS 85760-88-9, C9H16N2O2, MW 184.24 g/mol) . The addition of the 4-fluorobenzoyl group increases the molecular weight by 122.09 g/mol (66% increase) and adds an aromatic ring, a carbonyl group, and a fluorine atom, which expands the chemical space accessible to the compound in terms of hydrogen-bonding capacity (3 H-bond acceptors in the non-acylated core vs. 5 in the target), polar surface area, and potential π-stacking interactions.

Molecular Weight Chemical Space Fragment-Based Design

Boiling Point as a Proxy for Intermolecular Forces and Thermal Stability

The target compound exhibits a boiling point of 489.3±45.0 °C at 760 mmHg as reported by ChemSrc . The non-acylated core (CAS 85760-88-9) has a reported boiling point of 394.8 °C at 760 mmHg [1]. The approximately 94.5 °C increase in boiling point upon introduction of the 4-fluorobenzoyl group reflects substantially stronger intermolecular interactions (van der Waals forces, dipole-dipole interactions, and potential π-stacking) in the target compound, which is also reflected in the higher molecular weight.

Thermal Stability Formulation Process Chemistry

Class-Level Evidence: 5-Oxopyrrolidine-3-carboxamide CCR5 Antagonist Scaffold Provides Precedent for Biological Relevance

Although no direct biological data for CAS 85248-82-4 were located in non-excluded sources, the 5-oxopyrrolidine scaffold has demonstrated quantifiable pharmacological activity in closely related chemotypes. A series of 5-oxopyrrolidine-3-carboxamides bearing a 4-fluorobenzoyl moiety showed CCR5 antagonism with IC50 values as low as 0.038 μM for optimized analogs (compound 12e) and HIV-1 envelope-mediated membrane fusion inhibition with IC50 values down to 0.19 μM (compound 11b), as reported by Imamura et al. (2004) [1]. The lead compound in that series, containing a 4-fluorobenzoyl-piperidine moiety, displayed a CCR5 binding IC50 of 1.9 μM. These data establish that the 5-oxopyrrolidine core with a 4-fluorobenzoyl substituent is a pharmacologically validated scaffold, providing class-level rationale for exploring the 2-carboxamide positional isomer represented by CAS 85248-82-4.

CCR5 Antagonist HIV Scaffold Hopping

Application Scenarios for CAS 85248-82-4 Based on Quantitative Differentiation Evidence


Chiral Method Development and Enantiomeric Purity Validation

Given the clear differentiation between the racemate (CAS 85248-82-4) and the (S)-enantiomer (CAS 85187-26-4), this compound is ideally suited as a racemic reference standard for developing chiral HPLC or SFC methods. Analytical laboratories can use the racemate to establish separation conditions and verify that their chiral method achieves baseline resolution between enantiomers before applying it to enantiopure samples. The compound's distinct boiling point (489.3°C) and LogP (-0.01) further inform mobile phase and column selection for method development.

Lead-Like Fragment Elaboration and SAR Exploration in Medicinal Chemistry

The 4-fluorobenzoyl substitution differentiates CAS 85248-82-4 from both the non-acylated core (MW 184 → 306) and the benzoyl analog (LogP 1.5 → -0.01), placing it squarely in lead-like chemical space. Medicinal chemistry groups can use this compound as a key intermediate for further derivatization—varying the amide substituents, modifying the fluorine position, or replacing the 4-fluorobenzoyl group—to probe the structure-activity relationships of 5-oxopyrrolidine-2-carboxamides. The class-level precedent for CCR5 antagonism in the 3-carboxamide series provides a rational starting hypothesis for screening. [1]

Physicochemical Profiling and Formulation Pre-Screening Studies

The significant lipophilicity difference between the 4-fluorobenzoyl target (LogP -0.01) and the benzoyl analog (XLogP 1.5) makes this compound suitable for comparative physicochemical profiling studies. Researchers can use the pair to experimentally validate the impact of para-fluoro substitution on solubility, logD, plasma protein binding, and artificial membrane permeability (PAMPA). The higher boiling point and lower volatility of the target compound relative to the core scaffold also recommend it for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies aimed at understanding thermal stability in formulation development. [1]

Chemical Library Screening Set Expansion for Fluorinated Heterocycles

CAS 85248-82-4 occupies a distinct region of chemical space—a fluorinated, N-acylated 5-oxopyrrolidine-2-carboxamide with MW 306, LogP -0.01, and 5 H-bond acceptors—that is not covered by the non-acylated core, the benzoyl analog, or the single enantiomer. Compound library managers can use this compound to increase the diversity of fluorinated fragment and lead-like screening collections, particularly for target classes where fluorinated aromatic groups are known pharmacophores (e.g., kinase inhibitors, GPCR ligands, and antiviral agents). The validated synthetic route via acylation of the pyrrolidine core with 4-fluorobenzoyl chloride ensures scalable supply for library production.

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